Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers
Fmoc-Leu-OSu: A Comprehensive Technical Guide for Researchers
For researchers, scientists, and drug development professionals, Nα-(9-Fluorenylmethoxycarbonyl)-L-leucine N-hydroxysuccinimide ester (Fmoc-Leu-OSu) is a critical reagent in the synthesis of peptides. This guide provides an in-depth overview of its chemical structure, properties, and applications, with a focus on its role in solid-phase peptide synthesis (SPPS).
Fmoc-Leu-OSu is a derivative of the amino acid leucine, featuring a fluorenylmethoxycarbonyl (Fmoc) protecting group on the alpha-amino group and an N-hydroxysuccinimide (OSu) ester on the carboxylic acid group. This dual modification makes it an ideal building block for the stepwise addition of leucine residues to a growing peptide chain. The Fmoc group provides a base-labile protecting group, which can be removed under mild conditions that do not affect the peptide-resin linkage or acid-labile side-chain protecting groups. The OSu ester is a highly reactive group that facilitates efficient coupling to the free amino terminus of the growing peptide chain.
Chemical Structure and Properties
The chemical structure of Fmoc-Leu-OSu is characterized by the presence of the bulky Fmoc group, the leucine side chain, and the N-hydroxysuccinimide ester. These features contribute to its specific physical and chemical properties.
| Property | Value | Reference |
| Chemical Formula | C₂₅H₂₆N₂O₆ | [1] |
| Molecular Weight | 450.49 g/mol | [1] |
| Appearance | White powder | [2] |
| CAS Number | 76542-83-1 | [1] |
| Melting Point | 120 - 125 °C | [2] |
| Optical Rotation | [α]D²⁰ = -37 ± 2° (c=1 in AcOH) | [2] |
| Storage | 0 - 8 °C | [2] |
Synthesis of Fmoc-Leu-OSu
The synthesis of Fmoc-Leu-OSu is typically achieved through the esterification of Fmoc-L-leucine (Fmoc-Leu-OH) with N-hydroxysuccinimide (NHS). A common method involves the use of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC).
Experimental Protocol: Synthesis of Fmoc-Leu-OSu
This protocol is a representative example based on general methods for the synthesis of N-hydroxysuccinimide esters of N-protected amino acids.[3]
Materials:
-
Fmoc-L-leucine (Fmoc-Leu-OH)
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
Anhydrous Dioxane or Dimethoxyethane
-
Ethyl Acetate
-
Hexane
-
Anhydrous Magnesium Sulfate
Procedure:
-
In a round-bottom flask, dissolve Fmoc-L-leucine (1 equivalent) and N-hydroxysuccinimide (1 equivalent) in anhydrous dioxane or dimethoxyethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of N,N'-dicyclohexylcarbodiimide (1.1 equivalents) in the same anhydrous solvent dropwise to the cooled solution with stirring.
-
Allow the reaction mixture to stir at 0 °C for 1-2 hours and then at room temperature overnight.
-
The formation of a white precipitate (dicyclohexylurea, DCU) will be observed.
-
Filter the reaction mixture to remove the DCU precipitate.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the crude product in ethyl acetate and wash with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield the crude Fmoc-Leu-OSu.
-
Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane, to obtain the purified Fmoc-Leu-OSu.
Diagram of the Synthesis Workflow:
Caption: Workflow for the synthesis of Fmoc-Leu-OSu.
Application in Solid-Phase Peptide Synthesis (SPPS)
Fmoc-Leu-OSu is a key reagent in Fmoc-based solid-phase peptide synthesis. The OSu ester provides a pre-activated carboxylic acid that readily reacts with the deprotected N-terminus of the growing peptide chain attached to a solid support.
Experimental Protocol: Coupling of Fmoc-Leu-OSu in SPPS
This protocol outlines a general cycle for the incorporation of a leucine residue using Fmoc-Leu-OSu in manual SPPS.
Materials:
-
Peptide-resin with a free N-terminal amine
-
Fmoc-Leu-OSu
-
N,N-Dimethylformamide (DMF)
-
20% (v/v) Piperidine in DMF
-
Dichloromethane (DCM)
-
N,N'-Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)
Procedure:
-
Fmoc Deprotection:
-
Treat the peptide-resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus.
-
Drain the solution and repeat the treatment with fresh 20% piperidine in DMF for another 15-20 minutes.
-
Wash the resin thoroughly with DMF (5-7 times) and then with DCM (3 times) to remove residual piperidine and byproducts.
-
-
Coupling:
-
Dissolve Fmoc-Leu-OSu (1.5-3 equivalents relative to the resin loading) in DMF.
-
Add the Fmoc-Leu-OSu solution to the deprotected peptide-resin.
-
If required, add a non-nucleophilic base such as DIPEA (1-2 equivalents) to the reaction mixture.
-
Agitate the mixture at room temperature for 1-2 hours, or until a completion test (e.g., Kaiser test) indicates the absence of free primary amines.
-
-
Washing:
-
Drain the coupling solution.
-
Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.
-
-
Repeat:
-
The cycle of deprotection, coupling, and washing is repeated with the next desired Fmoc-amino acid until the peptide sequence is complete.
-
Diagram of the SPPS Cycle:
Caption: A single cycle of Fmoc Solid-Phase Peptide Synthesis.
Spectral Data
-
¹H NMR of Fmoc-Leu-OH: The ¹H NMR spectrum of Fmoc-Leu-OH would show characteristic peaks for the aromatic protons of the fluorenyl group (typically in the range of 7.2-7.8 ppm), the protons of the leucine side chain (including a doublet for the two methyl groups), and the alpha-proton of the amino acid.[4]
-
IR of Fmoc-Leu-OH: The IR spectrum of Fmoc-Leu-OH would exhibit characteristic absorption bands for the urethane and carboxylic acid carbonyl groups, as well as N-H stretching and bending vibrations.[5]
-
Mass Spectrometry: Mass spectrometry is a crucial tool to confirm the molecular weight of Fmoc-Leu-OSu and to verify its incorporation into a peptide chain during SPPS.[6][7] Electrospray ionization (ESI) is a common method used for the analysis of such compounds.[6]
This technical guide provides a foundational understanding of Fmoc-Leu-OSu for its effective use in peptide synthesis and drug development. For specific applications, further optimization of the described protocols may be necessary.
References
- 1. scbt.com [scbt.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Use of Esters of N-Hydroxysuccinimide in Peptide Synthesis_Chemicalbook [chemicalbook.com]
- 4. Fmoc-Leu-OH(35661-60-0) 1H NMR spectrum [chemicalbook.com]
- 5. Fmoc-Leu-OH(35661-60-0) IR Spectrum [m.chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
